4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine
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Overview
Description
4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine is a chemical compound with the molecular formula C12H15FN2O3S. It is characterized by the presence of a thiomorpholine ring attached to a 2-(2-fluoro-4-nitrophenoxy)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine typically involves the reaction of 2-fluoro-4-nitrophenol with 2-chloroethylthiomorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-[2-(2-Fluoro-4-aminophenoxy)ethyl]thiomorpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the thiomorpholine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Similar in structure but with different substituents.
4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]morpholine: Similar but with a morpholine ring instead of a thiomorpholine ring.
Uniqueness
4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine is unique due to the presence of both a thiomorpholine ring and a fluoro-nitrophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
647858-39-7 |
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Molecular Formula |
C12H15FN2O3S |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
4-[2-(2-fluoro-4-nitrophenoxy)ethyl]thiomorpholine |
InChI |
InChI=1S/C12H15FN2O3S/c13-11-9-10(15(16)17)1-2-12(11)18-6-3-14-4-7-19-8-5-14/h1-2,9H,3-8H2 |
InChI Key |
RIYCTWAMYRERDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCOC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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